N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a bis-amide (ethanediamide) derivative featuring a hydroxy-substituted ethyl linker connected to a 1-methylindole moiety and a 4-(trifluoromethoxy)phenyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting indole-associated biological pathways (e.g., serotonin receptors or kinase inhibition) .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c1-26-11-15(14-4-2-3-5-16(14)26)17(27)10-24-18(28)19(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDFVNMVMEMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve:
Formation of the indole moiety: Starting with a suitable precursor like phenylhydrazine and an aldehyde or ketone.
Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction.
Attachment of the trifluoromethoxyphenyl group: This step might involve a coupling reaction using reagents like trifluoromethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The Fischer indole synthesis can be scaled up for industrial production with appropriate modifications to the reaction setup .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxy group.
Substitution: The indole and phenyl groups can undergo electrophilic substitution reactions due to their aromatic nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 395.39 g/mol. The structure includes an indole moiety, which is known for its biological activity, and a trifluoromethoxy group that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit significant anticancer properties. For instance, compounds containing indole structures have shown promising results against various cancer cell lines.
Case Study: Anticancer Screening
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of various indole derivatives. The results demonstrated that certain derivatives exhibited high levels of growth inhibition across multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that the compound may possess similar or enhanced activity due to the trifluoromethoxy substitution.
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective properties. Research has shown that compounds with similar structures can cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases.
Case Study: Neuroprotection Research
In vitro studies have demonstrated that certain indole-based compounds can reduce oxidative stress and apoptosis in neuronal cells. These findings highlight the potential for this compound to be developed as a therapeutic agent for conditions such as Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is another area of active research. Compounds like this compound may inhibit pro-inflammatory cytokines, which are implicated in various chronic diseases.
Case Study: Inflammation Studies
Experimental models have shown that indole derivatives can significantly reduce levels of inflammatory markers in response to stimuli such as lipopolysaccharides (LPS). This suggests a pathway for developing new anti-inflammatory drugs based on this compound .
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity . These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core structure : Ethanediamide (oxalamide) backbone.
- Substituents :
- R1 : 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl (indole-derived, methylated at N1, hydroxy at C2).
- R2 : 4-(trifluoromethoxy)phenyl (electron-withdrawing trifluoromethoxy group).
Analogs from Evidence
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ():
- Core : Propanamide (single amide bond).
- Substituents : Indol-3-yl ethylamine linked to a fluorinated biphenyl group.
- Key differences : Lacks the ethanediamide backbone and trifluoromethoxy group; simpler amide structure.
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide ():
- Core : Ethanediamide backbone.
- Substituents : Methylated dihydroindole and piperidinyl group at R1; trifluoromethylphenyl at R2.
- Key differences : Trifluoromethyl (CF3) vs. trifluoromethoxy (OCF3) in the target compound; dihydroindole vs. fully aromatic indole.
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ():
- Core : Ethanediamide backbone.
- Substituents : Thiazolotriazole-fluorophenyl hybrid at R1; methoxyphenyl at R2.
- Key differences : Heterocyclic thiazolotriazole replaces indole; methoxy (OCH3) vs. trifluoromethoxy (OCF3).
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide ():
- Core : Acetamide with trifluoroacetyl-modified indole.
- Substituents : Fluorostyryl and trifluoroacetyl groups on indole.
- Key differences : Single amide bond; trifluoroacetyl (electron-withdrawing) vs. hydroxy/trifluoromethoxy in the target.
Key Observations :
- ’s antimalarial activity suggests that indole-trifluoromethyl hybrids may have therapeutic relevance, though the target’s bioactivity remains unexplored .
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H19F3N3O3. Its structure includes an indole moiety, which is known for its diverse biological activities, and a trifluoromethoxy group that may enhance its pharmacological properties.
Target Interactions
Indole derivatives, including this compound, often interact with various biological targets. The specific interactions can involve:
- Receptor Binding : High-affinity binding to multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory and cancer pathways.
Biochemical Pathways
The compound is likely to affect several biochemical pathways:
- Inflammation : By modulating the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
- Cancer Pathways : Potential inhibition of cell proliferation by targeting oncogenic pathways.
Anti-Inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, studies have shown that indole derivatives can inhibit lipopolysaccharide (LPS)-induced production of NO and prostaglandin E2 in macrophage cell lines, suggesting a mechanism for reducing inflammation .
Anticancer Potential
The indole scaffold has been associated with anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies and Research Findings
- Study on Anti-Inflammatory Activity :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Indole + Trifluoromethoxy | Anti-inflammatory, anticancer |
| N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]-N'-[4-(methoxy)phenyl]ethanediamide | Indole + Methoxy | Moderate anti-inflammatory |
| N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide | Indole + Thiophene | Anticancer activity reported |
Q & A
Basic: What are the critical steps in synthesizing N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Indole functionalization : Introduction of the 1-methyl group to the indole moiety via alkylation or substitution reactions under basic conditions (e.g., NaH in DMF) .
- Amide coupling : Reaction of the hydroxyl-substituted indole intermediate with 4-(trifluoromethoxy)phenylacetic acid derivatives using coupling agents like EDC/HOBt in dichloromethane or DMF .
- Purification : Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane gradients) to isolate the final product, followed by recrystallization for purity .
Key challenges include avoiding side reactions during indole alkylation and ensuring regioselectivity in amide bond formation.
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify the indole, hydroxyethyl, and trifluoromethoxyphenyl groups. For example, the indole NH proton typically appears as a singlet at δ 8.1–8.3 ppm, while the trifluoromethoxy group shows a distinct F NMR signal near δ -58 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 465.15) .
- X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies in yields often arise from:
- Reaction conditions : Variations in temperature, solvent purity (e.g., anhydrous DMF vs. technical grade), or catalyst loading (e.g., TMSOTf in glycosylation steps) .
- Workup protocols : Incomplete quenching of reactive intermediates (e.g., using NaHCO vs. NHCl for acid-sensitive steps) .
To address this:
Advanced: What strategies optimize the compound’s stability during biological assays?
Answer:
The compound’s stability is influenced by:
- pH sensitivity : The hydroxyethyl group may undergo hydrolysis under acidic conditions (pH < 4). Use phosphate-buffered saline (pH 7.4) for in vitro studies .
- Light exposure : The trifluoromethoxy group is susceptible to photodegradation. Store solutions in amber vials and conduct assays under low-light conditions .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Lyophilize the compound for long-term storage at -20°C .
Advanced: How does the trifluoromethoxy group influence the compound’s biological activity compared to analogs?
Answer:
The trifluoromethoxy (-OCF) group:
- Enhances lipophilicity : LogP increases by ~0.9 compared to methoxy (-OCH) analogs, improving membrane permeability (calculated via ChemAxon) .
- Resists metabolic degradation : The strong C-F bond reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays .
- Modulates target affinity : In silico docking studies suggest the -OCF group forms hydrophobic interactions with aromatic residues in enzyme active sites (e.g., kinase domains) .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in neurological targets?
Answer:
Mechanistic studies require:
- Binding assays : Radioligand displacement assays (e.g., H-labeled serotonin receptor antagonists) to determine K values .
- Functional assays : Calcium flux or cAMP modulation in transfected HEK293 cells expressing target GPCRs .
- Metabolite profiling : LC-MS/MS to identify active metabolites after incubation with liver microsomes .
Contradictory data (e.g., agonist vs. antagonist activity) may arise from tissue-specific receptor isoforms, necessitating isoform-selective assays .
Basic: What are the recommended solvent systems for recrystallizing this compound?
Answer:
Optimal recrystallization solvents:
- Ethyl acetate/hexane (1:3 v/v) for high-purity crystals (>98% by HPLC) .
- Methanol/water (9:1 v/v) for polar impurities, achieving yields of 70–80% .
Crystallization under slow cooling (0.5°C/min) minimizes solvent inclusion .
Advanced: How can computational modeling guide the design of derivatives with improved potency?
Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values from kinase inhibition assays .
- Molecular dynamics : Simulate ligand-receptor binding to identify key interactions (e.g., hydrogen bonds with the hydroxyethyl group) .
- ADMET prediction : Use SwissADME to optimize bioavailability by modifying logP (target range: 2–3) and polar surface area (<90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
